Butyl dimethyl phosphate
Description
Overview of Organophosphate Chemical Classifications
Organophosphates, or phosphate (B84403) esters, are organic derivatives of phosphoric acid. nih.gov Their general structure consists of a central phosphorus atom double-bonded to an oxygen atom and single-bonded to three other oxygen atoms, which are in turn connected to alkyl or aryl groups. nih.gov They can be categorized based on the number of organic groups attached to the phosphate core:
Monoesters: One organic group is attached.
Diesters: Two organic groups are attached.
Triesters: Three organic groups are attached. nih.gov
Man-made organophosphates are frequently triesters, while those found in biological systems are typically mono- or di-esters. nih.gov This class of compounds is exceptionally diverse, encompassing vital biomolecules like DNA and RNA, as well as synthetic chemicals used as insecticides, herbicides, flame retardants, and nerve agents. nih.gov The wide range of applications stems from the varied properties conferred by the different organic substituents.
Structural Characteristics and Nomenclature of Alkyl Dimethyl Phosphates
Alkyl phosphates are esters formed from phosphoric acid and an alcohol. wikipedia.org The nomenclature of these compounds specifies the alkyl groups attached to the phosphate ester. In the case of butyl dimethyl phosphate , the name indicates one butyl group and two methyl groups are esterified to the phosphoric acid molecule. It is classified as a trialkyl phosphate, as all three acidic hydrogens of phosphoric acid have been replaced by alkyl groups. wikipedia.org
The precise chemical identity of this compound is given by its IUPAC name, this compound, and its CAS registry number, 10463-06-6. nih.gov Its structure is characterized by a central phosphate group to which a butyl group and two methyl groups are covalently bonded through ester linkages.
| Property | Value |
|---|---|
| IUPAC Name | This compound nih.gov |
| Molecular Formula | C₆H₁₅O₄P nih.gov |
| Molecular Weight | 182.15 g/mol nih.gov |
| CAS Number | 10463-06-6 nih.gov |
| Synonyms | monothis compound, Phosphoric acid butyldimethyl ester nih.govparchem.com |
Contemporary Research Significance of this compound and Analogues
While direct research focusing solely on this compound is not extensive, the broader class of alkyl phosphates, including its analogues, is the subject of ongoing scientific investigation across various fields.
Research into alkyl phosphates has demonstrated their utility as surface-active agents. elpub.ru Specifically, they are investigated for their role in enhanced oil recovery, where they can be tailored to meet the specific conditions of oil reservoirs. elpub.ru The synthesis of alkyl phosphates from industrial fatty alcohols and phosphorus pentoxide allows for the creation of mixtures of mono- and disubstituted esters that act as effective surfactants. elpub.ru
An analogue, tri-n-butyl phosphate (TBP) , is a well-studied solvent with significant applications in the nuclear industry. It is used for the extraction and purification of uranium and plutonium from their ores and in nuclear fuel reprocessing. chemicalbook.comiaea.org The effectiveness of TBP as a metal extractant is attributed to its excellent chemical stability and physical properties. iaea.org
The synthesis of various alkyl phosphates is another area of active research. For instance, methods have been developed for the synthesis of mono-alkyl phosphates and their derivatives, which have applications ranging from food chemistry to life sciences. rsc.org The synthesis of calcium alkyl phosphates with varying alkyl chain lengths (butyl, octyl, and dodecyl) has been explored for their potential as precursors for bioceramics. wikipedia.org
Furthermore, the reactivity of phosphate esters is a subject of fundamental chemical research. Studies on the alkylating properties of dimethyl (arylalkyl) phosphates provide insights into the reaction mechanisms of these compounds, which is relevant to processes like nucleotide synthesis. journals.co.za The development of efficient synthetic routes to compounds like di-tert-butyl (chloromethyl) phosphate, a key intermediate in the formation of many phosphono-oxymethyl prodrugs, highlights the importance of alkyl phosphates in medicinal chemistry. acs.org
The analytical determination of alkyl phosphates is also crucial. Methods using gas chromatography and high-performance liquid chromatography (HPLC) have been developed for the direct determination of compounds like tri-n-butyl phosphate. researchgate.netpsu.edu
In the context of materials science, black phosphorus, an allotrope of phosphorus, is gaining attention for biomedical applications due to its biocompatibility and biodegradability, ultimately breaking down into non-toxic phosphates. nih.govresearchgate.netacs.org While distinct from this compound, this research underscores the broader interest in phosphorus-containing compounds in the life sciences.
Properties
CAS No. |
10463-06-6 |
|---|---|
Molecular Formula |
C6H15O4P |
Molecular Weight |
182.15 g/mol |
IUPAC Name |
butyl dimethyl phosphate |
InChI |
InChI=1S/C6H15O4P/c1-4-5-6-10-11(7,8-2)9-3/h4-6H2,1-3H3 |
InChI Key |
BSVOVKZEVXWQPJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOP(=O)(OC)OC |
Origin of Product |
United States |
Chemical Reactivity and Transformation Mechanisms of Alkyl Dimethyl Phosphates
Hydrolytic Stability and Degradation Kinetics of Phosphate (B84403) Esters
The hydrolytic stability of phosphate esters is a critical factor in their persistence. Hydrolysis of triesters can lead to the formation of diesters and monoesters. For instance, the hydrolysis of tributyl phosphate (TBP) is a well-studied reaction that cleaves the butyl or butoxy group, producing dibutyl phosphate (DBP), monobutyl phosphate (MBP), and ultimately phosphoric acid. osti.gov This reaction is catalyzed by both acids and bases. osti.gov
The rate of hydrolysis is influenced by factors such as pH, temperature, and the structure of the ester. In the case of TBP, the reaction is first-order with respect to the ester. osti.gov While the reaction is faster in the aqueous phase, the low solubility of TBP means that hydrolysis in the organic phase is also significant. osti.gov The hydrolysis half-life for the related compound dimethyl phosphoric acid in a neutral solution at 100°C is 2.4 days. nih.gov Generally, increasing the carbon chain length on the phosphoric acid may not significantly increase the rate of hydrolysis. nih.gov
The stability of phosphite (B83602) esters towards water is also a key consideration. For example, the stability of certain bidentate phosphite ligands is largely attributed to their phenolphosphite moiety, with acylphosphite units being much less stable. acs.org With an excess of water, the hydrolysis of these phosphites follows first-order kinetics with respect to the phosphite concentration. acs.org
Table 1: Hydrolytic Degradation Data for Selected Phosphate Esters
| Compound | Condition | Half-life | Reference |
|---|---|---|---|
| Dimethyl phosphoric acid | Neutral solution, 100°C | 2.4 days | nih.gov |
Thermal Decomposition Pathways of Organophosphates
The thermal degradation of organophosphorus esters is a crucial process, particularly in the context of their use as flame retardants. The primary decomposition pathway for alkyl phosphates involves the elimination of a phosphorus acid. nih.govresearchgate.netmdpi.com This process occurs readily at relatively low temperatures for alkyl phosphates compared to aryl phosphates, which decompose at somewhat higher temperatures. nih.govresearchgate.netmdpi.com
The mechanism often involves a six-center concerted reaction, where a hydrogen atom from the alkyl group is abstracted by the oxygen of the phosphoryl group (P=O), leading to the formation of an alkene and a phosphoric acid derivative. dtic.mil For example, the thermal decomposition of glyphosate, another organophosphorus compound, proceeds via the elimination of phosphorous acid to yield N-methylene-glycine. chemrxiv.org
The stability and decomposition products are highly dependent on the structure of the organophosphate. For instance, studies on various isosorbide bis-phosphorus esters showed that the diethyl ester is the least stable, with a degradation onset temperature of 156°C, while the diphenyl ester is considerably more stable, with a degradation onset at 289°C. nih.gov The decomposition of alkyl phosphates on ferrous surfaces primarily proceeds through the cleavage of C-O and C-H bonds. chemrxiv.org
Table 2: Onset of Thermal Decomposition for Selected Organophosphate Esters
| Compound Type/Specific Compound | Onset Temperature (°C) | Primary Mechanism | Reference |
|---|---|---|---|
| Alkyl Phosphates | Relatively low | Elimination of phosphorus acid | nih.govresearchgate.net |
| Aryl Phosphates | Higher than alkyl phosphates | Elimination of phosphorus acid | nih.govresearchgate.net |
| Isosorbide bis-(diethylphosphate) | 156 | Elimination of phosphorus acid | nih.gov |
| Isosorbide bis-(diphenylphosphate) | 289 | Elimination of phosphorus acid | nih.gov |
Oxidative Transformations and Mechanisms
Organophosphates are susceptible to oxidative transformations, which can be mediated by reactive oxygen species (ROS) such as the hydroxyl radical (•OH). nih.govdovepress.com This process is a key mechanism in both environmental degradation and biological toxicity. Oxidative stress, characterized by an imbalance between the production of ROS and the ability of an organism to detoxify these reactive products, is a recognized consequence of exposure to some organophosphates. nih.govdovepress.comiosrjournals.org
The oxidation of organothiophosphate pesticides often involves the conversion to their respective oxons, which can be more toxic. researchgate.net For example, chlorination of drinking water can oxidize organothiophosphates to form stable oxons and other oxidation analogues. researchgate.net Advanced oxidation processes, such as those using UV light and hydrogen peroxide (H2O2) or ozone (O3), generate highly reactive hydroxyl radicals that readily attack organophosphate esters. nih.gov
The rate of reaction with hydroxyl radicals is dependent on the structure of the alkyl phosphate. For example, tris(2-butoxyethyl) phosphate (TBEP) reacts faster with •OH than tributyl phosphate (TBP), which in turn reacts faster than tris(2-chloroethyl) phosphate (TCEP). nih.gov This indicates that the structure of the alkyl chain, including the presence of heteroatoms and halogenation, significantly influences the rate of oxidative degradation. nih.gov The primary mechanism of toxicity for many organophosphates involves the inhibition of acetylcholinesterase, but oxidative stress leading to lipid peroxidation and neuronal injury is also a significant factor. nih.govdovepress.com
Table 3: Second-Order Reaction Rate Constants of Selected Tri-alkyl Phosphates with Hydroxyl Radical (•OH)
| Compound | Rate Constant (kOH) (M⁻¹s⁻¹) | Reference |
|---|---|---|
| Tris(2-butoxyethyl) phosphate (TBEP) | 1.03 x 10¹⁰ | nih.gov |
| Tributyl phosphate (TBP) | 6.40 x 10⁹ | nih.gov |
| Tris(2-chloroethyl) phosphate (TCEP) | 5.60 x 10⁸ | nih.gov |
Alkylating Agent Behavior of Organophosphates
Organophosphate esters can act as alkylating agents, a reactivity that contributes to their biological effects, including potential mutagenicity and carcinogenicity. proquest.comnih.govepa.gov This behavior involves the transfer of an alkyl group from the phosphate ester to a nucleophilic site on another molecule, such as DNA. proquest.com The alkylation of DNA by organophosphates can lead to the generation of reactive oxygen species, contributing to oxidative stress. proquest.com
The alkylating potential varies among different organophosphates. Studies have shown that compounds like malathion and isomalathion can alkylate molecules such as 4-(p-nitrobenzyl)pyridine (NBP). nih.gov While some organophosphates are considered weak carcinogens, their ability to alkylate biological macromolecules is a significant aspect of their toxicological profile. epa.gov The nucleophilic reactivity of organophosphorus compounds is central to these alkylation reactions, where the phosphorus acid anion can attack an intermediate carbocation. rsc.org
Complexation Chemistry and Metal Ion Interactions
Ligand Design and Coordination Properties of Butyl Dimethyl Phosphate (B84403)
Butyl dimethyl phosphate is an organophosphorus compound featuring a central phosphorus atom double-bonded to an oxygen atom (a phosphoryl group) and single-bonded to three alkoxy groups: one butoxy and two methoxy (B1213986) groups. The design of this ligand dictates its coordination properties, which are primarily centered around the nucleophilic phosphoryl oxygen atom. This oxygen atom serves as the principal site for coordinating with metal ions.
The coordination behavior of this compound is influenced by both electronic and steric factors imparted by its alkyl groups. The methyl and butyl groups are electron-donating, which increases the electron density on the phosphoryl oxygen, thereby enhancing its ability to act as a Lewis base and coordinate to metal cations. However, these alkyl groups also introduce steric hindrance around the coordination site. The size and conformation of the butyl group, in particular, can affect the stoichiometry and geometry of the resulting metal-ligand complexes. In reactions involving trialkyl phosphates, it has been shown that both the phosphoryl and ester oxygen atoms can act as nucleophilic sites, though the phosphoryl oxygen is generally the more dominant coordination site. rsc.org
The properties of dialkyl phosphonates and related compounds have been extensively studied, providing a framework for understanding the behavior of this compound. acs.org The balance between the electronic enhancement of the donor oxygen and the steric impediment from the alkyl chains is a key consideration in the design of such ligands for specific applications.
Stability Constants and Thermodynamic Parameters of Metal-Ligand Complexes
The thermodynamic parameters of complexation—Gibbs free energy change (ΔG), enthalpy change (ΔH), and entropy change (ΔS)—provide deeper insight into the nature of the bonding.
ΔG (Gibbs Free Energy): A negative value indicates a spontaneous complexation reaction. It is related to the stability constant by the equation ΔG° = -RTln(β).
ΔH (Enthalpy): Represents the heat absorbed or released during complex formation. A negative value signifies an exothermic reaction, typically associated with the formation of strong covalent bonds.
ΔS (Entropy): Reflects the change in disorder of the system upon complexation.
Illustrative Thermodynamic Data for TBP Complexes Note: This table provides example data for the analogous TBP system to illustrate thermodynamic concepts, as specific data for this compound was not found.
| Metal Ion | Complex | Extraction Energy (kcal/mol) |
| Pu(IV) | Pu(NO₃)₄·2TBP | -73.1 acs.org |
| Zr(IV) | Zr(NO₃)₄·2TBP | -57.6 acs.org |
These values are determined through various experimental techniques and computational modeling, providing essential information for designing separation processes. researchgate.netethz.ch
Applications in Selective Metal Ion Extraction and Separation
The coordination properties of this compound make it a candidate for use as an extractant in liquid-liquid extraction processes, a technique widely employed for purifying and separating metal ions. Its structural similarity to tri-n-butyl phosphate (TBP), the workhorse of the nuclear fuel reprocessing industry, suggests its potential utility in similar applications.
Actinide and Lanthanide Coordination Chemistry
The chemistry of separating actinides from lanthanides is a critical aspect of managing used nuclear fuel. Ligands containing soft donor atoms are often explored for this purpose, as they can show preferential binding to the slightly more covalent actinides over the harder lanthanides. However, neutral organophosphorus extractants like this compound are classified as hard donors due to coordination occurring through the phosphoryl oxygen.
These ligands coordinate to f-block elements, forming uncharged complexes that are soluble in nonpolar organic solvents. The extraction of lanthanides with dialkyl orthophosphates has been shown to depend on the concentration of the extractant and the acidity of the aqueous phase. capes.gov.br The general reaction for the extraction of a trivalent lanthanide (Ln³⁺) or actinide (An³⁺) from a nitrate (B79036) solution can be represented as:
M³⁺(aq) + 3NO₃⁻(aq) + nL(org) ⇌ M(NO₃)₃·nL(org)
Here, 'M' represents the metal ion and 'L' is the neutral organophosphate ligand. The coordination number and the geometry of the resulting complex can vary depending on the size of the metal ion and the steric bulk of the ligand. Computational studies on the complexation of Pu(IV) and Zr(IV) with TBP show that the metal-oxygen bonds have a considerable amount of ionic character. acs.org For trivalent lanthanides, the coordination numbers are typically high, and the bonding is predominantly electrostatic. The subtle differences in ionic radii and electronic structure between actinides and lanthanides can be exploited to achieve separation, even with hard-donor ligands.
Mechanistic Studies of Solvent Extraction Processes
The mechanism of solvent extraction using neutral organophosphorus ligands is well-established, primarily from decades of research on the PUREX (Plutonium and Uranium Recovery by Extraction) process which uses TBP. The process involves the transfer of metal ions from an aqueous phase (typically nitric acid) to an immiscible organic phase containing the extractant dissolved in a nonpolar diluent like kerosene.
The key mechanistic steps are:
Complex Formation: The extractant molecules in the organic phase coordinate with the metal nitrate salt at the aqueous-organic interface to form a neutral metal-ligand complex. For tetravalent actinides like Pu(IV), the extracted species is typically of the form M(NO₃)₄·2L. acs.org
Phase Transfer: The neutral complex, being lipophilic, is soluble in the organic diluent and thus transfers from the aqueous phase into the organic phase.
Stripping: The metal can be recovered from the loaded organic phase by altering the chemical conditions, for example, by contacting it with a dilute acid or a reducing agent. This breaks the metal-ligand complex and transfers the metal ion back into a fresh aqueous phase.
The efficiency of the extraction is highly dependent on factors such as the nitric acid concentration of the feed solution, the concentration of the extractant in the organic phase, and the temperature. Computational studies on TBP have elucidated the electronic structures of the extracted complexes and provided estimates for the extraction energies, helping to explain the observed selectivity of the ligand for certain metal ions over others. acs.org
Catalytic Applications of Alkyl Dimethyl Phosphates and Derived Systems
Organocatalysis in Organic Synthesis
While research specifically detailing butyl dimethyl phosphate (B84403) as a primary organocatalyst is limited in the provided sources, the broader class of organophosphates is recognized for its role in various synthetic transformations.
Polymerization Reactions, Including Ring-Opening Polymerization
The direct application of butyl dimethyl phosphate as an organocatalyst in polymerization is not extensively detailed in the available research. However, related organophosphorus compounds are integral to polymerization processes. For instance, the controlled reversible addition-fragmentation chain transfer (RAFT) polymerization of dimethyl(methacryloyloxy)methyl phosphonate (B1237965) has been reported, opening avenues for creating new phosphorus-based materials. rsc.org In these systems, the phosphonate moiety is part of the monomer being polymerized rather than the catalyst itself. rsc.org Furthermore, sequence-defined non-natural polyphosphates have been synthesized using iterative phosphoramidite (B1245037) protocols, demonstrating the role of phosphate chemistry in creating complex polymers. acs.org In a related application, butyl titanium phosphate acts as a catalyst for producing polyesters and as a cross-linking agent for polymers. akaiyochemtech.com
Transesterification Processes
Transesterification is a crucial reaction for applications like biodiesel production. acs.orgresearchgate.net This process converts triglycerides from sources like vegetable oils into fatty acid methyl esters (FAMEs) in the presence of an alcohol and a catalyst. researchgate.net While common catalysts include lipases and basic homogeneous catalysts like sodium hydroxide (B78521) (NaOH) and potassium hydroxide (KOH), the specific use of this compound for this purpose is not highlighted in the search results. acs.orgresearchgate.net The study of transesterification often involves analyzing FAMEs through gas chromatography after the reaction is complete. acs.orgnih.gov
Role of Ionic Liquids with Dimethyl Phosphate Anions in Catalysis
Ionic liquids (ILs) that feature the dimethyl phosphate (DMP) anion are a promising class of materials in catalysis. alliedacademies.org These ILs are noted for their high thermal stability, withstanding temperatures above 240°C, and their ability to dissolve a wide range of organic and inorganic substances, including many catalysts. scirp.orgscirp.org
Knoevenagel Condensation and Related Carbon-Carbon Bond Forming Reactions
Ionic liquids with a dimethyl phosphate anion have been successfully employed as both the reaction medium and catalyst in Knoevenagel condensation, a key carbon-carbon bond-forming reaction used to synthesize intermediates for pharmaceuticals and polymers. scirp.orgarkat-usa.org The DMP anion, being a soft anion, provides the necessary basicity to initiate the reaction by converting the active methylene (B1212753) compound (e.g., ethyl cyanoacetate) into its corresponding anion. scirp.org This catalytic activity is a distinct advantage over ILs with non-basic anions like chloride. scirp.orgscirp.org
Research has shown that dicationic ILs with DMP anions can be particularly effective solvents for the Knoevenagel condensation, providing excellent conversion rates without needing an additional catalyst. arkat-usa.orgresearchgate.net The structure of the cation, while having less impact than the anion, can still influence reaction rates. scirp.org
| Ionic Liquid System | Reaction | Role of IL | Key Finding | Reference |
|---|---|---|---|---|
| 1,3-Disubstituted Imidazolium (B1220033) Dimethyl Phosphates | Knoevenagel Condensation | Solvent and Catalyst | The DMP anion provides the basicity needed for the reaction, making the IL a useful medium and catalyst simultaneously. scirp.orgscirp.org | scirp.orgscirp.org |
| Dicationic Dimethyl Phosphate ILs | Knoevenagel Condensation | Solvent | Designed as highly efficient solvents, providing excellent conversion of aldehydes without an extra catalyst. arkat-usa.orgresearchgate.net | arkat-usa.orgresearchgate.net |
| Dialkylimidazolium Dimethyl Phosphates | Knoevenagel Condensation | Solvent and Catalyst | The ILs can be reused for several condensation reactions without purification, making them economically promising. alliedacademies.org | alliedacademies.org |
Solvent and Catalyst Synergies in Organic Transformations
A significant advantage of using ionic liquids with the DMP anion is the synergy between their roles as a solvent and a catalyst. alliedacademies.org Because these ILs can solubilize most reactants and are highly resistant to acids, bases, and high temperatures, they create a homogeneous reaction medium. alliedacademies.org Frequently, the same IL serves as both the solvent and the catalyst, especially in condensation reactions where the DMP anion's basicity drives the transformation. alliedacademies.org This dual function simplifies the reaction setup and can improve efficiency. scirp.orgscirp.org This approach aligns with the principles of green chemistry by reducing the need for volatile and often toxic organic solvents. arkat-usa.org
Tribological Properties and Lubrication Mechanisms of Ionic Liquids with Dimethyl Phosphate Anions
Ionic liquids containing phosphate functional groups, including the dimethyl phosphate anion, exhibit excellent tribological properties, functioning effectively as lubricants and anti-wear additives. researchgate.netmdpi.com They are particularly useful in steel-on-steel contacts and for lubricating advanced materials like ceramics. researchgate.netbohrium.com
The lubrication mechanism of these ionic liquids involves the formation of a protective boundary film on the friction surfaces. researchgate.netmdpi.com Under high pressure and temperature conditions at the contact points, the phosphate part of the ionic liquid decomposes and reacts with the metal surface. mdpi.com This tribo-chemical reaction creates a durable protective film, often composed of species like iron phosphate (FePO₄) on steel surfaces. mdpi.com An adsorbed film of the ionic liquid's organic cation can then form on this phosphate layer, further reducing friction and wear. mdpi.com This ability to form a robust tribofilm gives these ILs a high load-carrying capacity and superior anti-wear performance compared to some conventional lubricants. researchgate.netbohrium.com
| Ionic Liquid | Contact Type | Key Tribological Finding | Proposed Mechanism | Reference |
|---|---|---|---|---|
| Tributyl(methyl)phosphonium dimethyl phosphate | Steel-Steel | The phosphate-type anion is reactive and controls thermal stability, leading to lower wear. mdpi.com | Formation of a phosphate-containing tribofilm. mdpi.com | mdpi.com |
| 1,3-dimethyl imidazolium dimethylphosphate ([MMIM]DMP) | Steel-Steel | Possesses excellent friction-reduction ability and load-carrying capacity. researchgate.net | Formation of a chemical adsorption boundary film. researchgate.net | researchgate.net |
| Alkylimidazolium Dialkyl Phosphates | Si₃N₄-Ti₃SiC₂ | Effective in reducing friction and wear, superior to glycerol (B35011) and tributyl phosphate. bohrium.com | Formation of a protective film of TiO₂, SiOₓ, and titanium phosphate via tribochemical reactions. bohrium.com | bohrium.com |
| Phosphate-based ILs | Steel-Steel | The phosphate part of the IL decomposes to form new species like FePO₄. mdpi.com | An adsorbing film of alkyl imidazole (B134444) forms on the FePO₄ surface, reducing friction and wear. mdpi.com | mdpi.com |
Advanced Analytical Techniques for Characterization and Monitoring
Chromatographic-Mass Spectrometric Analyses
Chromatographic techniques coupled with mass spectrometry provide powerful tools for the separation, identification, and quantification of butyl dimethyl phosphate (B84403) and related organophosphate compounds.
Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile organophosphates like butyl dimethyl phosphate. who.int The compound's separation is achieved on a GC column, followed by ionization and mass analysis, which provides a unique fragmentation pattern for identification. For organophosphate compounds that are less volatile, such as their degradation products dibutyl phosphate (DBP) and monobutyl phosphate (MBP), a derivatization step is often required to convert them into more volatile esters, for example, through reaction with diazomethane. scirp.orggoogle.com
The mass spectrum of this compound is characterized by specific mass-to-charge (m/z) ratios corresponding to the parent ion and its fragments. This spectral data is crucial for unambiguous identification. nih.gov
Table 1: GC-MS Spectral Data for this compound nih.gov
| Library | Total Peaks | m/z Top Peak | m/z 2nd Highest | m/z 3rd Highest |
|---|---|---|---|---|
| Main Library | 53 | 127 | 109 | 153 |
This interactive table summarizes key mass spectrometry peaks for this compound from the NIST library, aiding in its specific identification.
Research has also focused on the GC determination of a range of related organophosphate esters, demonstrating the technique's versatility for speciation within this class of compounds. oup.com The use of detectors sensitive to phosphorus, such as the nitrogen-phosphorus detector (NPD) or a flame photometric detector (FPD), can enhance selectivity and sensitivity. who.intbirmingham.ac.uk
High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (HPLC-MS/MS) offers a robust method for analyzing organophosphates, particularly those that are less suitable for GC due to low volatility or thermal instability. researchgate.netresearchgate.net This technique has been successfully developed for the rapid, sensitive, and specific determination of various organophosphate esters in complex matrices. nih.govnih.gov
In a typical HPLC-MS/MS setup, the separation is performed on a reverse-phase column (e.g., C18), followed by detection using mass spectrometry, often in the multiple reaction monitoring (MRM) mode. nih.gov MRM enhances selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. The use of an isotopically labeled internal standard, such as tri-n-butyl phosphate-d27, can compensate for matrix effects and improve quantitative accuracy. nih.gov
Ion chromatography (IC) is a specialized and effective technique for the determination of ionic degradation products of organophosphates, such as monobutyl phosphate (MBP) and dibutyl phosphate (DBP). nih.govresearchgate.net The analysis of these degradation products is critical in various industrial and environmental monitoring scenarios. researchgate.net
The method typically involves the separation of the ionic analytes from the sample matrix, often through an extraction into an alkaline medium. iaea.org This is followed by injection into an ion chromatography system equipped with an ion-exchange column (e.g., Dionex AS5A or AS11) and a suppressed conductivity detector. nih.gov The choice of column is critical, as interferences from other anions like nitrite and carbonate can co-elute with the target analytes. nih.gov Method development has focused on mitigating these interferences, for instance, by oxidizing nitrite to nitrate (B79036), which does not interfere with the analysis. nih.gov
Table 2: Reported Detection Limits for Phosphate Degradation Products by Ion Chromatography nih.gov
| Compound | Resin Column | Detection Limit (µM) |
|---|---|---|
| Monobutyl phosphate (MBP) | Dionex AS5A | 0.13 |
This interactive table presents the detection limits for key degradation products using a specific ion chromatography column, highlighting the method's sensitivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organophosphorus compounds. Phosphorus-31 (³¹P) NMR is particularly powerful for this class of molecules. researchgate.net The ³¹P nucleus has a natural abundance of 100% and a nuclear spin of ½, which results in sharp, easily interpretable signals, making it one of the more straightforward nuclei to study by NMR. oxinst.com
The ³¹P NMR spectrum provides direct information about the chemical environment of the phosphorus atom. The chemical shift is highly sensitive to the nature of the substituents attached to the phosphorus, allowing for the differentiation of compounds with similar structures. oxinst.com For this compound, the ³¹P NMR spectrum would show a distinct resonance whose chemical shift is characteristic of a phosphate ester with butyl and methyl groups. Furthermore, ¹H and ¹³C NMR spectroscopy provide complementary information about the carbon-hydrogen framework of the molecule, allowing for a complete structural assignment. nih.gov ³¹P NMR has also been employed to study intermolecular interactions and determine acid dissociation constants for related compounds like dibutyl phosphate. researchgate.net
Vibrational Spectroscopy (IR, Raman) for Molecular Fingerprinting and Conformational Analysis
Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, provides a molecular fingerprint of this compound, offering insights into its functional groups and conformational structure. These two techniques are complementary, as a molecular vibration may be active in one and not the other, depending on changes in the dipole moment (IR) or polarizability (Raman). olemiss.edu
For phosphate compounds, specific vibrational modes are characteristic of the phosphate group (PO₄). The symmetric stretching mode (ν₁) of the P-O bonds typically appears as a strong, sharp band in the Raman spectrum. ufop.br Key vibrational bands for organophosphates include:
P=O stretching: This vibration is a strong indicator of the phosphate ester functional group.
P-O-C stretching: These bands provide information about the ester linkages.
O-C-C and C-H vibrations: These correspond to the butyl and methyl alkyl chains.
In aqueous systems, the characteristic Raman bands for phosphate oxyanions are well-documented. ufop.br While IR spectroscopy has been used to determine the concentration of related compounds like DBP based on the P=O absorption, its sensitivity can be limited by interferences from parent compounds like tributyl phosphate (TBP). scirp.org The analysis of Raman and IR spectra allows for the detailed characterization of the molecular structure of this compound. researchgate.net
Table 3: General Vibrational Modes for Phosphate Groups ufop.br
| Vibrational Mode | Description | Typical Wavenumber Range (cm⁻¹) |
|---|---|---|
| ν₁ | Symmetric Stretching | ~930 - 990 |
| ν₂ | Symmetric Bending | ~414 - 455 |
| ν₃ | Antisymmetric Stretching | ~1007 - 1083 |
This interactive table outlines the typical wavenumber ranges for the fundamental vibrational modes of phosphate units, as observed in Raman and IR spectroscopy.
Quantitative Determination Methods, including Titrimetric Approaches
Quantitative analysis of this compound and its related degradation products can be achieved through various methods, with chromatographic techniques being the most common. scirp.orgresearchgate.net However, classical chemical methods such as titrimetry also offer a viable approach for specific applications.
A titrimetric method has been developed for the determination of dibutyl phosphate (DBP). osti.gov This indirect titration involves the quantitative precipitation of DBP with a known excess of thorium nitrate. The unreacted thorium in the supernatant is then back-titrated with ethylenediaminetetraacetic acid (EDTA) using xylenol orange as an indicator. The amount of thorium consumed corresponds to the DBP concentration. This method has been reported to have a precision and accuracy of approximately ±3%. osti.gov While developed for DBP, the principles of complexometric and precipitation titrations could potentially be adapted for other organophosphates.
Development of Advanced Detection and Sensing Technologies for Organophosphates
The growing concerns over the environmental and health impacts of organophosphate compounds have spurred the development of advanced analytical techniques for their characterization and monitoring. While traditional methods like gas chromatography (GC) and high-performance liquid chromatography (HPLC) remain fundamental, there is a significant drive towards creating rapid, sensitive, selective, and field-deployable detection and sensing technologies. This section explores the landscape of these advanced technologies, with a particular focus on their applicability to organophosphates such as this compound.
Recent advancements have largely centered on the development of biosensors and chemical sensors, often leveraging nanomaterials to enhance their performance. These modern approaches offer substantial improvements in detection limits, response times, and portability compared to conventional laboratory-based instrumentation.
Electrochemical sensors represent a prominent and rapidly evolving category of these advanced technologies. They function by transducing the interaction between the target organophosphate and a recognition element into a measurable electrical signal. A variety of nanomaterials, including metal nanoparticles, carbon nanotubes, and graphene, have been integrated into electrochemical sensor design to amplify the signal and improve sensitivity. oup.comresearchgate.net For instance, zirconia (ZrO2) nanoparticles have been utilized for their strong affinity for the phosphate group in organophosphates, enabling selective sorption and subsequent electrochemical detection. nih.gov
Biosensors, another critical area of development, utilize biological recognition elements for highly specific detection. Enzyme-based biosensors, commonly employing acetylcholinesterase (AChE), are well-established for organophosphate detection. The principle of these sensors relies on the inhibition of AChE activity by organophosphates, leading to a measurable change in the electrochemical or optical signal. google.comthermofisher.com To enhance the stability and sensitivity of these biosensors, researchers have explored various immobilization techniques for AChE on different nanomaterial platforms. oup.com
Beyond enzyme inhibition, affinity-based biosensors using antibodies (immunosensors) or synthetic DNA/RNA aptamers (aptasensors) offer alternative specific recognition mechanisms. rsc.org These sensors can provide high selectivity for target organophosphates. While much of the research has focused on commonly used organophosphate pesticides, the principles underlying these advanced sensing technologies could be adapted for the detection of a broader range of organophosphates, including industrial organophosphates and degradation products.
While specific advanced sensors for this compound are not extensively documented in current literature, established analytical methods provide a basis for its characterization and monitoring. Gas chromatography is a primary technique for the analysis of volatile and semi-volatile organophosphates. For instance, a mixture of alkyl phosphates including dimethylbutyl phosphate has been successfully determined using gas chromatography with a flame ionization detector (FID). oup.com
Table 1: Gas Chromatography Conditions for the Analysis of Alkyl Phosphates
| Parameter | Value |
| Column | 10 ft x ¼ in. stainless steel |
| Stationary Phase | 0.15 wt % Carbowax 20M on 60/80 mesh siliconized glass beads |
| Detector | Flame Ionization Detector (FID) |
This table is based on data for the analysis of a mixture including dimethylbutyl phosphate, a structural isomer of this compound. oup.comoup.com
Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), is a powerful tool for the definitive identification and quantification of organophosphates. The mass spectrum of this compound shows characteristic fragmentation patterns that can be used for its identification.
Table 2: GC-MS Data for this compound
| Parameter | Value |
| Top Peak (m/z) | 127 |
| 2nd Highest Peak (m/z) | 109 |
| 3rd Highest Peak (m/z) | 153 |
Data sourced from the NIST Mass Spectrometry Data Center. nih.gov
The development of advanced detection and sensing technologies for organophosphates is a dynamic field. While much of the focus has been on high-profile pesticides, the underlying principles of electrochemical sensors, biosensors, and nanosensor platforms hold significant promise for the development of novel analytical tools for a wider array of organophosphate compounds, including this compound. Future research may focus on tailoring the recognition elements and transducer materials to achieve sensitive and selective detection of such specific organophosphates.
Computational Chemistry and Molecular Modeling Studies
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution. These methods can predict geometry, energy, and chemical reactivity.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is particularly effective for determining the ground-state properties of molecules like butyl dimethyl phosphate (B84403). By modeling the molecule, researchers can predict its most stable three-dimensional shape (conformation), total energy, and the distribution of electronic charge.
Table 1: Representative DFT-Calculated Properties for Organophosphates
| Property | Value (for TBP) | Significance |
| Total Energy | -1125.7 au | Indicates the stability of the molecule's ground state. |
| Dipole Moment | 3.06 D | Measures the polarity of the molecule, influencing solubility and intermolecular forces. |
| P=O Bond Length | ~1.48 Å | A key structural parameter related to the molecule's reactivity and extraction capabilities. |
Frontier Molecular Orbital (FMO) theory simplifies reactivity predictions by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilicity, while the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilicity. dtic.mil
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. nih.govnih.gov A large gap suggests high stability and low reactivity, whereas a small gap implies the molecule is more reactive. nih.gov DFT calculations are used to compute these orbital energies. For TBP and its degradation products, di-n-butyl phosphate (HDBP) and mono-n-butyl phosphate (H2MBP), studies have shown that TBP has the largest HOMO-LUMO energy gap, suggesting it is the most stable of the three. nih.gov This type of analysis helps in predicting the most probable sites for electrophilic and nucleophilic attack on the butyl dimethyl phosphate molecule.
Table 2: Representative FMO Analysis Data for Organophosphates
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Implied Reactivity |
| TBP | -7.89 | 1.25 | 9.14 | Low |
| HDBP | -7.54 | 0.98 | 8.52 | Medium |
| H2MBP | -7.21 | 0.76 | 7.97 | High |
Note: Data is for TBP and its derivatives, serving as an illustrative example for the application of FMO analysis to organophosphates. Source: nih.gov
In Silico Approaches to Structure-Activity Relationships in Enzyme Inhibition
In silico methods are instrumental in predicting the biological activity of molecules, including their potential to inhibit enzymes. For organophosphates, a major mechanism of toxicity involves the inhibition of enzymes like acetylcholinesterase (AChE). acs.orgmdpi.com
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate variations in the chemical structure of compounds with changes in their biological activity. acs.orgnih.gov For organophosphates, QSAR models have been developed to predict the bimolecular rate constants for their binding to enzymes like AChE, trypsin, and chymotrypsin. acs.org These models use calculated molecular descriptors—such as electronic properties (e.g., HOMO-LUMO gap), hydrophobicity (LogP), and topological indices—to predict the inhibition potency. nih.govnih.gov This approach allows for the rapid screening of numerous structural variants to identify those with high potential for enzyme inhibition without synthesizing each one. acs.orgdtic.mil
Molecular docking is another computational technique that predicts the preferred orientation of a molecule (a ligand) when bound to a larger molecule, such as a protein receptor or enzyme. mdpi.com For organophosphates, docking studies can simulate how the molecule fits into the active site of AChE. mdpi.comresearchgate.net The results provide insights into the specific interactions, such as hydrogen bonds and π-alkyl interactions, that stabilize the ligand-enzyme complex. mdpi.com The calculated binding energy from these simulations gives an estimate of the affinity of the organophosphate for the enzyme, helping to explain its inhibitory power. nih.gov These computational tools are crucial for designing novel organophosphates and for assessing the potential toxicity of existing ones. nih.govnih.gov
Molecular Docking and Binding Site Characterization
Currently, there are no published studies specifically detailing the molecular docking of this compound into the active site of enzymes such as acetylcholinesterase or butyrylcholinesterase. Molecular docking simulations would be required to predict the preferred binding orientation of this compound within the enzyme's active site gorge. This would involve identifying the key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of the enzyme.
A hypothetical data table for such a study would typically include:
Table 1: Hypothetical Molecular Docking Results of this compound
| Target Enzyme | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |
| Data not available | Data not available | Data not available | Data not available |
Ligand-Enzyme Interaction Energetics
Detailed information on the energetics of the interaction between this compound and a target enzyme is also not available in the current body of scientific literature. Such studies would typically involve the calculation of binding free energies using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA). These calculations would provide a quantitative measure of the stability of the ligand-enzyme complex and break down the energetic contributions of different interaction types.
A representative data table for ligand-enzyme interaction energetics would look like this:
Table 2: Hypothetical Ligand-Enzyme Interaction Energetics for this compound
| Energy Component | Contribution (kcal/mol) |
| Van der Waals Energy | Data not available |
| Electrostatic Energy | Data not available |
| Polar Solvation Energy | Data not available |
| Non-polar Solvation Energy | Data not available |
| Total Binding Free Energy | Data not available |
Without dedicated computational studies on this compound, these critical data points remain unknown.
Environmental Fate and Biogeochemical Cycling
Abiotic Degradation in Environmental Compartments
Abiotic degradation involves the chemical transformation of a compound without the involvement of living organisms. For organophosphate esters, the primary abiotic pathways are hydrolysis and photolysis.
Hydrolysis is a significant degradation pathway for organophosphate esters in aqueous environments. The reaction involves the cleavage of the ester bond (P-O-C) by water, leading to the formation of smaller, often less toxic, compounds. The rate of hydrolysis is influenced by pH and temperature.
The hydrolysis of phosphate (B84403) esters can be catalyzed by both acids and bases. osti.gov The general mechanism involves a nucleophilic attack on the phosphorus atom. For an asymmetrical triester like butyl dimethyl phosphate, hydrolysis can proceed via two main pathways:
Cleavage of the butoxy group to yield dimethyl phosphate and butanol.
Cleavage of a methoxy (B1213986) group to yield methyl butyl phosphate and methanol (B129727).
Subsequent hydrolysis steps would further break down the diester intermediates into monoesters and finally to inorganic orthophosphate. For instance, studies on the closely related tributyl phosphate (TBP) show that it hydrolyzes to produce dibutyl phosphate (DBP), monobutyl phosphate (MBP), and butanol. osti.gov The hydrolysis of TBP is generally first-order with respect to the ester concentration. osti.gov While the reaction is faster in the aqueous phase than in organic solvents, the low water solubility of many OPEs means that hydrolysis occurring in the organic phase or at interfaces can be important. osti.gov
| Compound | Condition | Measured Parameter | Finding | Reference |
|---|---|---|---|---|
| Tributyl phosphate (TBP) | Acidic, Neutral, Alkaline | Reaction Products | Stepwise hydrolysis produces dibutyl phosphate (DBP), monobutyl phosphate (MBP), and phosphoric acid. | osti.gov |
| Aryl Phosphates | pH 4, 7, 10 at 25-80°C | Pseudo-first order rate constants | Hydrolysis rates are dependent on pH and temperature; activation parameters can be calculated via the Arrhenius equation. | nih.gov |
| Alkyl Phosphinates | Alkaline | Relative rate constants | Increased steric hindrance from bulky alkyl groups (e.g., di-tert-butyl) significantly decreases the reaction rate compared to smaller groups (e.g., diethyl). | nih.gov |
Photolysis, or photodegradation, is the breakdown of chemical compounds by light. For organophosphate esters in the environment, this can occur through two main mechanisms:
Direct Photolysis: The direct absorption of solar radiation (UV light) by the molecule, leading to bond cleavage. The efficiency of this process is low for many simple tri-alkyl phosphates, including this compound, because they lack significant chromophores that absorb light in the environmentally relevant UV spectrum (λ > 290 nm). nih.govmdpi.com
Indirect Photo-oxidation: This is often the more significant pathway. It involves the reaction of the compound with photochemically generated reactive species, primarily the hydroxyl radical (•OH). nih.gov Hydroxyl radicals are highly reactive oxidants formed in sunlit surface waters and the atmosphere. They can abstract hydrogen atoms from the alkyl chains of the OPE, initiating a cascade of oxidative degradation reactions. mdpi.com
The reaction rate of an OPE with hydroxyl radicals is a key parameter for predicting its environmental persistence. Studies on a range of tri-alkyl phosphates have determined the second-order rate constants for their reaction with •OH. The structure of the alkyl group significantly influences this rate; for example, the presence of an ether oxygen in the alkyl chain of tris(2-butoxyethyl) phosphate (TBEP) makes it react faster with •OH than tributyl phosphate (TBP). nih.gov Halogenation of the alkyl chain, as in tris(2-chloroethyl) phosphate (TCEP), tends to decrease the reaction rate. nih.gov
| Compound | Abbreviation | Rate Constant (kOH) (M⁻¹s⁻¹) | Reference |
|---|---|---|---|
| Tris(2-butoxyethyl) phosphate | TBEP | 1.03 × 10¹⁰ | nih.gov |
| Tributyl phosphate | TBP | 6.40 × 10⁹ | nih.gov |
| Tris(2-chloroethyl) phosphate | TCEP | 5.60 × 10⁸ | nih.gov |
| Tris(2-chloroisopropyl) phosphate | TCPP | 1.98 × 10⁹ | nih.gov |
Microbial Transformation Pathways and Bioremediation Potential
Biodegradation by microorganisms is considered the primary mechanism for the breakdown and detoxification of most organophosphate esters in soil and water systems. scielo.org.mx
Microorganisms such as bacteria and fungi can utilize organophosphate esters as a source of carbon, phosphorus, or energy. bbrc.inbiotechrep.ir The principal reaction is enzymatic hydrolysis, which is considered the most significant step in detoxification. oup.com This process is catalyzed by enzymes such as phosphotriesterases (PTEs) or organophosphate hydrolases (OPH), which cleave the P-O ester bonds. scielo.org.mxnih.gov
The rate of biodegradation is highly dependent on environmental conditions, the specific microbial community present, and the chemical structure of the OPE. Studies on coastal sediments have shown that the degradation of OPEs is significantly enhanced under biotic (microbially active) conditions compared to abiotic conditions. researchgate.netnih.gov For example, the half-lives of several OPEs were found to be 2 to 2.4 times shorter in the presence of active microbial communities. nih.gov
| Compound | Abbreviation | Half-Life (Abiotic) (days) | Half-Life (Biotic) (days) | Reference |
|---|---|---|---|---|
| Tri-iso-butyl phosphate | TiBP | 38.1 | 16.8 | nih.gov |
| Tri-n-butyl phosphate | TnBP | 51.3 | 23.3 | nih.gov |
| Tris(2-chloroethyl) phosphate | TCEP | 77.0 | 46.8 | nih.gov |
The microbial metabolism of organophosphate triesters typically proceeds through a stepwise hydrolysis pathway, analogous to chemical hydrolysis but enzymatically mediated. The initial step involves a phosphotriesterase enzyme cleaving one of the ester linkages to form a diester. This diester can then be further hydrolyzed by a phosphodiesterase to a monoester, which is finally cleaved to inorganic phosphate. nih.gov
For this compound, the expected metabolic pathway would involve the sequential removal of the butyl and methyl groups.
Initial Hydrolysis: this compound is hydrolyzed to either dimethyl phosphate and butanol OR methyl butyl phosphate and methanol.
Intermediate Hydrolysis: The resulting diesters are hydrolyzed to monoesters, such as monomethyl phosphate or monobutyl phosphate .
Final Mineralization: The monoesters are broken down to release orthophosphate (PO₄³⁻) , which can be assimilated by the microorganisms. The released alcohols (butanol and methanol) can be used as carbon sources. oup.com
Studies on related compounds confirm this stepwise degradation. The biodegradation of tert-butylphenyl diphenyl phosphate, for example, yields degradation products such as diphenyl phosphate, phenol, and tert-butylphenol, indicating the cleavage of the different ester bonds. nih.gov
Sorption and Transport Phenomena in Geochemical Systems
The transport and mobility of this compound in the environment are largely controlled by its tendency to sorb (adsorb or absorb) to soil particles, sediments, and organic matter. nih.gov Sorption reduces the concentration of the chemical in the aqueous phase, thereby limiting its transport through groundwater and surface water but increasing its persistence in the solid phase. itrcweb.orggoldschmidt.info
The key factors that influence the sorption of OPEs are:
Hydrophobicity of the Compound: More hydrophobic (water-repelling) chemicals tend to sorb more strongly to organic matter in soil. Hydrophobicity is commonly measured by the octanol-water partition coefficient (Kow), often expressed as log Kow. OPEs with higher log Kow values generally exhibit stronger sorption. nih.gov
Soil Organic Carbon (OC) Content: The organic carbon fraction of soil is the primary sorption site for many organic pollutants. A higher OC content in soil leads to greater sorption of OPEs. nih.gov
Studies have shown that less water-soluble OPEs with high log Kow values (e.g., >3.8) exhibit very high sorption to soils and are not easily desorbed, indicating low mobility. nih.gov More water-soluble OPEs have sorption that is more dependent on the soil's organic carbon content and they are more readily desorbed, suggesting higher potential mobility in the environment. nih.gov Given its structure with both small methyl groups and a larger butyl group, this compound would be expected to have intermediate hydrophobicity and mobility compared to trimethyl phosphate and tributyl phosphate.
| Compound | Abbreviation | log Kow | Sorption Behavior | Reference |
|---|---|---|---|---|
| Tris(2-chloroethyl) phosphate | TCEP | 1.44 | Sorption is dependent on soil organic carbon; significant desorption (≥58.1%) occurs. Considered relatively mobile. | nih.gov |
| Tri-n-butyl phosphate | TBP | 4.00 | Very high sorption (≥34.9%) by soils; not desorbed. Considered to have low mobility. | nih.gov |
| Triphenyl phosphate | TPhP | 4.76 | Total sorption (100%) by soils; not desorbed. Considered immobile. | nih.gov |
Environmental Distribution and Persistence Modeling of this compound
The environmental fate of this compound is dictated by its physicochemical properties, which influence its partitioning between different environmental compartments such as air, water, soil, and biota. Modeling is a key tool used to predict this distribution and the persistence of the compound in the environment. Due to a lack of specific experimental data on this compound, its environmental behavior is largely inferred from data on other organophosphate esters (OPEs) and through the use of predictive models.
Environmental Distribution
The distribution of this compound in the environment is governed by processes such as volatilization, sorption to soil and sediment, and atmospheric transport. Its partitioning behavior can be estimated using its physicochemical properties.
Physicochemical Properties and their Influence on Distribution
| Property | Value | Implication for Environmental Distribution |
| Molecular Formula | C6H15O4P | Influences molecular weight and subsequent environmental transport. |
| Molecular Weight | 182.16 g/mol nih.gov | Lower molecular weight OPEs tend to be more volatile. |
| LogP (Octanol-Water Partition Coefficient) | 2.204 chemsrc.com | A moderate LogP value suggests a potential for both partitioning into aquatic environments and sorption to organic matter in soil and sediment. |
| Water Solubility | Moderately soluble (inferred) | As with many OPEs, it is expected to have some solubility in water, facilitating its transport in aquatic systems. |
| Vapor Pressure | Moderate (inferred) | Suggests that it can exist in both the gaseous and particulate phases in the atmosphere. |
Distribution in Environmental Compartments:
Atmosphere: Like other semi-volatile organic compounds (SVOCs), this compound is expected to partition between the gas and particle phases in the atmosphere. This partitioning is influenced by temperature and the concentration of particulate matter. Its lower molecular weight compared to other OPEs may lead to a higher proportion existing in the gas phase, which would make it more susceptible to long-range atmospheric transport.
Water: Due to its expected moderate water solubility, this compound can be transported in surface waters. In aquatic environments, it can undergo hydrolysis and biodegradation. The rate of these degradation processes is a key factor in its persistence in water.
Soil and Sediment: The moderate LogP value indicates that this compound will likely adsorb to organic matter in soil and sediment. This sorption can reduce its bioavailability and mobility. However, the strength of this sorption is also dependent on soil and sediment composition. In general, OPEs with lower LogP values are more mobile in soil and have a higher potential to leach into groundwater.
Biota: The potential for bioaccumulation is related to the LogP value. With a LogP of 2.204, this compound is not expected to significantly bioaccumulate in the fatty tissues of organisms to the same extent as more lipophilic compounds.
Persistence Modeling
Environmental persistence modeling for chemicals like this compound aims to predict how long they will remain in the environment. This is often done using multimedia environmental models and Quantitative Structure-Activity Relationship (QSAR) models.
Multimedia Environmental Models:
These models, such as the Multimedia Urban Model (MUM), are used to estimate the emissions, transport, and fate of chemicals in different environmental compartments. For OPEs, these models have shown that factors like a city's impervious surface area and vegetation cover can significantly influence whether the compounds are transported to aquatic ecosystems or are transformed within the urban environment nih.govresearchgate.net. While no specific multimedia modeling studies have been published for this compound, models developed for other OPEs indicate that atmospheric deposition and wastewater treatment plant discharges are significant pathways to surface waters scholaris.caacs.org.
Fugacity Models:
Fugacity models are another tool used to understand the environmental fate of chemicals. A level III fugacity model was used to simulate the transfer and fate of several OPEs in the air and seawater of the Ross Sea, indicating that air-to-seawater transfer can be a significant process, making remote marine environments a potential sink for these compounds nih.gov. Such models could be applied to this compound to predict its long-range transport potential and fate in remote regions.
Quantitative Structure-Activity Relationship (QSAR) Models:
QSAR models are used to predict the physicochemical properties and environmental fate of chemicals based on their molecular structure. These models are particularly useful for compounds like this compound where experimental data is scarce. QSAR models can estimate properties such as biodegradability, soil sorption coefficients, and atmospheric degradation rates. For OPEs, QSAR models have been used to predict their environmental behavior and potential toxicity acs.orgspringernature.com. The application of QSAR to this compound would involve using its molecular structure to predict its persistence and partitioning behavior.
Predicted Environmental Fate Parameters (Qualitative based on OPE class behavior):
| Parameter | Predicted Behavior for this compound | Rationale |
| Atmospheric Half-Life | Short to moderate | OPEs are subject to degradation by hydroxyl radicals in the atmosphere. |
| Aquatic Half-Life | Moderate | Subject to hydrolysis and biodegradation, with rates dependent on environmental conditions. |
| Soil Half-Life | Moderate to long | Sorption to soil organic matter can decrease degradation rates. |
| Biodegradation | Likely to occur | OPEs are generally biodegradable, although rates can be slow. |
Research Findings:
Specific research on the environmental distribution and persistence of this compound is limited. However, studies on the broader class of OPEs provide valuable insights:
Urban Environments: OPEs are ubiquitous in urban environments, with atmospheric emissions being a significant source nih.govacs.org. The fate of OPEs in cities is influenced by urban design, with vegetation potentially reducing their transport to aquatic systems nih.gov.
Remote Environments: The presence of various OPEs in remote locations like the Antarctic suggests that long-range atmospheric transport is a significant distribution pathway nih.gov.
Transformation Products: OPEs can be transformed in the environment into various degradation products. QSAR models can be utilized to predict the environmental behavior and persistence of these transformation products acs.org.
Emerging Research Directions and Future Prospects
Innovations in Sustainable Synthesis of Alkyl Dimethyl Phosphates
The chemical industry's shift towards green chemistry is driving significant innovation in the synthesis of alkyl phosphates. patsnap.com Traditional methods are being replaced by more efficient, safer, and environmentally friendly processes that reduce waste and energy consumption. patsnap.comresearchgate.net
Key Innovations:
Solvent-Free and Catalyst-Free Methods: Research has demonstrated the viability of one-step, solvent-free synthesis of alkyl phosphate (B84403) monoesters using a mixture of phosphoric acid and phosphorus pentoxide (P₂O₅) under reduced pressure. google.com This approach simplifies the process, offers high selectivity for the desired monoester, and aligns with green chemistry principles by eliminating organic solvents. google.com Similarly, a solvent-free method using polyphosphoric acid has been optimized for producing high-carbon alkyl phosphates for the cosmetics industry. researchgate.net
Mechanochemistry: A groundbreaking sustainable route for forming phosphorus-carbon (P-C) bonds involves the mechanochemical phosphorylation of acetylides with condensed phosphates. nih.govacs.org This method bypasses the use of hazardous white phosphorus and replaces energy-intensive thermal processes with a greener, solvent-free mechanical process. nih.govacs.org
Advanced Catalysis: Novel catalytic systems are being explored to facilitate alkylation reactions under milder conditions. patsnap.com The use of Lewis acid ionic liquids, for example, has been shown to effectively catalyze the rearrangement of trimethyl phosphite (B83602) to produce dimethyl methylphosphonate, offering high purity and simpler product separation. google.com Transition metal catalysts and organocatalysts are also at the forefront of developing more selective and efficient synthesis pathways. patsnap.comacs.org
Process Intensification: Techniques such as continuous flow chemistry in microreactors are being applied to improve heat and mass transfer, leading to higher yields, shorter reaction times, and better control over reaction parameters. patsnap.com Photochemical and electrochemical methods are also emerging as promising green alternatives for synthesizing alkyl compounds. patsnap.com
Table 1: Comparison of Sustainable Synthesis Methods for Alkyl Phosphates
| Method | Key Features | Advantages | Reference |
|---|---|---|---|
| Phosphoric Acid/P₂O₅ | Solvent-free, one-step reaction under vacuum. | Environmentally friendly, high monoester selectivity, simple process. | google.com |
| Mechanochemistry | Ball-milling of condensed phosphates and acetylides. | Avoids hazardous reagents (white phosphorus), sustainable, solvent-free. | nih.govacs.org |
| Lewis Acid Ionic Liquid Catalysis | Catalyzes rearrangement of phosphites. | High product purity, catalyst is reusable, mild reaction conditions. | google.com |
| Continuous Flow Chemistry | Utilizes microreactors for synthesis. | Improved efficiency, scalability, better reaction control, enhanced safety. | patsnap.com |
Advanced Functional Materials Development Utilizing Alkyl Dimethyl Phosphate Derivatives
Alkyl dimethyl phosphate derivatives are being investigated as key components in the development of advanced functional materials, owing to their unique chemical properties that allow for surface modification and the construction of complex molecular architectures.
Surface Modification and Bioceramics: Monoalkyl phosphates are particularly effective for the surface modification of inorganic materials. mdpi.com They can functionalize surfaces like titanium implants, where the alkyl chain length influences properties such as crystallization, promoting the formation of biocompatible layers. researchgate.netmdpi.com Furthermore, calcium alkyl phosphates have been synthesized as precursors for bioceramics, which decompose upon heating into biphasic calcium phosphate, a material with significant biomedical applications. mdpi.com
Self-Assembled Monolayers and Surfactants: The amphiphilic nature of alkyl phosphates makes them suitable for use as surfactants and for creating self-assembled monolayers. researchgate.netmdpi.com These organized molecular layers have applications in areas ranging from electronics to biocompatible coatings.
Hybrid and Supramolecular Materials: The phosphonic acid group, structurally related to phosphates, is employed for bone targeting and for designing sophisticated supramolecular or hybrid materials. science.gov Bis- and tris-phosphonates are being explored as potential building units for creating metal-organic frameworks (MOFs), which are porous materials with applications in gas storage, separation, and catalysis. nih.gov The ability to synthesize phosphonates from renewable sources like vegetable oils further enhances their appeal in creating sustainable materials. science.gov
Predictive Modeling for Environmental Behavior and Risk Assessment
To understand and mitigate the environmental impact of organophosphorus compounds, researchers are increasingly relying on predictive computational models. mdpi.com These in silico tools help to assess the fate, persistence, and toxicity of chemicals like butyl dimethyl phosphate, guiding safer design and regulation. mdpi.commdpi.com
Quantitative Structure-Activity Relationship (QSAR) Models: QSAR models are used to predict the biological and environmental activity of chemicals based on their molecular structure. researchgate.netnih.gov For organophosphorus compounds, these models can predict properties like hydrolysis rates and biodegradability, which are crucial for determining their environmental persistence. mdpi.comresearchgate.net For instance, a model was developed to predict the reaction barriers in the alkaline hydrolysis of G-series nerve agent simulants, which share structural similarities with commercial organophosphates. researchgate.net
Physiologically Based Kinetic (PBK) Modeling: PBK models simulate the absorption, distribution, metabolism, and excretion (ADME) of chemicals within an organism. nih.gov A generic PBK model has been developed for organophosphate pesticides to predict internal exposure in rats and humans, which is essential for next-generation risk assessment. nih.govacs.org Notably, the model developers indicated that further refinement is needed for dimethyl-organophosphates to improve the accuracy of predictions. nih.govacs.org
Ecological Risk Assessment Tools: Computerized systems like the Ecological Structure Activity Relationships (ECOSAR) program are used to evaluate the toxicity of chemicals to aquatic life. mdpi.com By predicting acute (LC50) and chronic (ChV) toxicity values, these tools allow for the calculation of risk quotients (RQ) to assess the ecological risks posed by organophosphorus compounds in environments such as wastewater effluent. mdpi.com
Table 2: Predictive Models for Organophosphate Environmental Assessment
| Model Type | Application | Key Insight | Reference |
|---|---|---|---|
| QSAR (Quantitative Structure-Activity Relationship) | Predicting hydrolysis, biodegradation, and toxicity. | Relates molecular structure to chemical behavior and potency. | mdpi.comresearchgate.netnih.gov |
| PBK (Physiologically Based Kinetic) | Simulating internal exposure and kinetics in organisms. | Provides a tool for next-generation risk assessment but needs refinement for dimethyl-organophosphates. | nih.govacs.org |
| ECOSAR (Ecological Structure Activity Relationships) | Evaluating toxicity to aquatic ecosystems. | Calculates risk quotients based on predicted environmental concentrations and no-effect concentrations. | mdpi.com |
Exploration of Novel Applications in Diverse Chemical Technologies
Beyond their established roles, this compound and its analogs are being explored for novel applications in pharmaceuticals, green chemistry, and specialized industrial processes.
Enzyme Inhibition: Dialkyl phenyl phosphates have been identified as potent and selective inhibitors of butyrylcholinesterase (BChE), an enzyme whose activity increases in Alzheimer's disease patients. researchgate.net Specifically, di-n-butyl phenyl phosphate was shown to be a competitive inhibitor, highlighting the potential for this class of compounds in neurodegenerative disease research. researchgate.net
Green Chemistry and Specialized Solvents: Butyl phosphate is recognized for its utility as a solvent and extractant in laboratory and industrial settings. pubcompare.ai Its unique phase-transfer capabilities are valuable in green chemistry, facilitating selective organic reactions with a reduced environmental footprint. pubcompare.ai In the nuclear industry, related compounds like dibutyl butyl phosphonate (B1237965) have been investigated for applications in reprocessing nuclear fuel. science.gov
Pharmaceutical and Cosmetic Formulations: Alkyl compounds are widely used in pharmaceutical and cosmetic products as excipients, solubilizers, and emollients to enhance stability and bioavailability. patsnap.com The synthesis of high-purity alkyl phosphates is crucial for their application in high-end skincare products. google.com As surfactants, they are indispensable components in a vast array of consumer and industrial goods. mdpi.com
Advanced Intermediates: The versatility of the phosphate group makes these compounds valuable intermediates in the synthesis of more complex molecules. science.govpatsnap.com They serve as building blocks for bioactive compounds, agrochemicals, and other specialty chemicals. nih.govacs.org
Q & A
Q. What are the established synthetic routes for butyl dimethyl phosphate, and how can reaction efficiency be optimized?
this compound is typically synthesized via phosphorylation reactions, such as esterification of dimethyl phosphate precursors with butanol. Optimization involves controlling reaction parameters (e.g., temperature, stoichiometry, and catalysis). Purity verification employs HPLC (using mobile phases with phosphate buffers as described in pharmacopeial methods) and spectroscopic techniques like ¹H/³¹P NMR . For derivatives, crystallization in solvents like isopropanol yields high-purity products suitable for structural analysis .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Key methods include:
- ³¹P NMR : Identifies phosphorus environments; shifts ~0–5 ppm for phosphate esters.
- IR/Raman spectroscopy : P=O stretches near 1250 cm⁻¹ and P-O-C vibrations around 1050 cm⁻¹.
- Mass spectrometry : Confirms molecular weight (e.g., 154.10 g/mol for tert-butyl derivatives ). Cross-referencing experimental data with computational models (e.g., DFT) enhances accuracy .
Q. How can researchers ensure the purity of this compound during synthesis?
Pharmacopeial protocols recommend thin-layer chromatography (TLC) for monitoring reaction progress and HPLC for quantifying impurities. For example, USP methods specify phosphate buffer-based mobile phases and system suitability tests .
Advanced Research Questions
Q. How do computational chemistry methods aid in predicting vibrational spectra and conformational behavior?
Ab initio calculations (e.g., density functional theory) model vibrational modes and conformational stability. Studies on dimethyl phosphate analogs reveal gauche-gauche conformers dominate in solution, with calculated IR/Raman spectra aligning with experimental data . For butyl derivatives, such models help interpret solvent effects on stability .
Q. What methodologies resolve discrepancies in reported physical properties (e.g., solubility, hydrolytic stability)?
Conflicting data (e.g., solubility in water vs. organic solvents) require standardized measurement conditions (e.g., 25°C, purity ≥98%) and cross-validation via multiple techniques. For instance, Thermo Scientific reports dimethyl phosphate solubility as 3 g/L in water, while hydrolytic stability assays under varying pH (monitored via ³¹P NMR) clarify degradation pathways .
Q. How should crystallographic studies be designed to determine the 3D structure of this compound derivatives?
Single-crystal X-ray diffraction requires high-purity crystals grown in aprotic solvents. For tetramethylammonium salts, data collection at 293 K with MoKα radiation (λ = 0.71073 Å) and refinement using software like CrysAlis PRO reveal bond lengths (e.g., P=O at 1.460 Å) and torsional angles critical for conformational analysis .
Q. What experimental designs assess hydrolytic degradation kinetics under environmental conditions?
Buffer solutions at pH 2–12 are used to simulate degradation. HPLC or ³¹P NMR tracks phosphate ester cleavage over time. Kinetic models (e.g., pseudo-first-order) derive rate constants, while Arrhenius plots predict stability at varying temperatures .
Methodological and Data Analysis Questions
Q. How are analytical methods validated for quantifying this compound in complex matrices?
Validation follows USP guidelines:
Q. What strategies address contradictions in toxicity or environmental impact studies?
Comparative analysis of acute exposure data (e.g., LD50 values) and ecotoxicological assays (e.g., Daphnia magna tests) under standardized OECD protocols clarifies discrepancies. Regulatory databases like EPA DSSTox provide validated hazard profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
